3-broMo-6-Methyl-1H-indole-5-carbonitrile
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Overview
Description
3-Bromo-6-Methyl-1H-indole-5-carbonitrile is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3-Bromo-6-Methyl-1H-indole-5-carbonitrile typically involves the bromination of 6-Methyl-1H-indole-5-carbonitrile. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like dichloromethane or acetonitrile . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Bromo-6-Methyl-1H-indole-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Stille coupling to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-6-Methyl-1H-indole-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-6-Methyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-Bromo-6-Methyl-1H-indole-5-carbonitrile can be compared with other indole derivatives such as:
6-Bromo-1H-indole-3-carboxylate: Another brominated indole derivative with similar chemical properties.
1H-Indole-3-methanol, 6-bromo-: Known for its antiviral properties.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H7BrN2 |
---|---|
Molecular Weight |
235.08 g/mol |
IUPAC Name |
3-bromo-6-methyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H7BrN2/c1-6-2-10-8(3-7(6)4-12)9(11)5-13-10/h2-3,5,13H,1H3 |
InChI Key |
CTYYNHNUPKPGEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C#N)C(=CN2)Br |
Origin of Product |
United States |
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